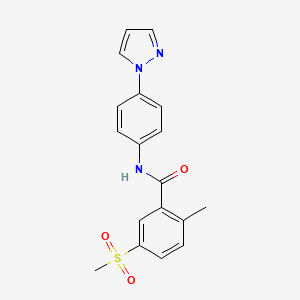![molecular formula C23H27N3O3 B7538726 N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide, commonly known as DAA-1106, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the sigma-1 receptor, which plays a crucial role in regulating various physiological processes. Over the years, DAA-1106 has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.
Mécanisme D'action
DAA-1106 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the central nervous system, immune system, and peripheral organs. The sigma-1 receptor plays a crucial role in regulating various physiological processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, DAA-1106 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and regulation of protein folding. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAA-1106 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one of the limitations of using DAA-1106 is its poor solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on DAA-1106. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of DAA-1106 and to identify potential off-target effects.
Méthodes De Synthèse
DAA-1106 can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide. Another method involves the reaction of 2,3-dimethylaniline with ethyl 2-(1-methyl-2-oxopropyl)benzoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide.
Applications De Recherche Scientifique
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DAA-1106 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have antitumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-7-6-8-20(17(16)2)24-21(27)15-25(3)23(29)18-10-12-19(13-11-18)26-14-5-4-9-22(26)28/h6-8,10-13H,4-5,9,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLSTISUSUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)C(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)



![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)